2,6-Dichloroaniline
Overview
Description
2,6-Dichloroaniline is an organic compound with the formula C6H3Cl2NH2. It is one of several isomers of dichloroaniline and appears as a colorless or white solid . This compound is used in the pharmaceutical industry for the synthesis of antibacterial agents of lomefloxacin, Lee uric acid, and clonidine .
Synthesis Analysis
2,6-Dichloroaniline is produced by the hydrogenation of 2,6-dichloronitrobenzene . In the laboratory, it can be prepared by halogenation of sulfanilamide followed by desulfonation . Another method involves chlorination of sulfanilamide with a mixture of hydrochloric acid and hydrogen peroxide, followed by hydrolysis of the resulting 3,5-dichlorosulfanipamide with an aqueous solution of sulfuric acid .Molecular Structure Analysis
The molecular formula of 2,6-Dichloroaniline is C6H5Cl2N . It has an average mass of 162.017 Da and a monoisotopic mass of 160.979904 Da .Physical And Chemical Properties Analysis
2,6-Dichloroaniline is a colorless or white solid with a melting point of 39 °C (102 °F; 312 K) . It has a molecular weight of 162.018 g/mol .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of related chloroaniline compounds, such as 2,5-dichloroaniline, has been analyzed using nuclear quadrupole resonance and X-ray diffraction. These studies reveal the planar nature of the molecule, with slight deviations and bond length variations that agree with molecular orbital calculations. This research is fundamental for understanding the physical and chemical properties of chloroaniline derivatives (Sakurai, Sundaralingam, & Jeffrey, 1963).
Environmental Bioremediation
Research has shown that chloroaniline-based compounds, including various dichloroanilines, can undergo biological dehalogenation in polluted aquifers under specific conditions. This process, facilitated by microorganisms, involves the sequential replacement of halogens by protons, suggesting potential bioremediation applications for environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Polymer Synthesis
Dihalogenated polyanilines, including poly(2,6-dichloroaniline), have been synthesized for various applications. These polymers are characterized by their electrical properties and potential for use in semiconducting materials. The synthesis process involves different oxidizing agents and can result in polymers with varying redox states, some of which exhibit semiconducting properties and solubility in organic solvents (Diaz et al., 1998).
Electrochemical Oxidation Studies
The electrochemical oxidation of chloroanilines, including 2,6-dichloroaniline, has been investigated in various solvents. These studies provide insights into the mechanisms of oxidation and the formation of different products, which are important for understanding the behavior of these compounds under electrochemical conditions (Kádár et al., 2001).
Spectroscopic Analysis
Spectroscopic techniques like FTIR, FT-Raman, and NMR have been employed to analyze the molecular structure and vibrational spectra of dichloroaniline compounds. Such studies are crucial for determining the electronic and structural properties of these molecules, which have implications in various fields, including materials science and environmental chemistry (Sundaraganesan et al., 2009).
Environmental Toxicity and Biodegradation Studies
Research has also focused on the environmental impact of dichloroanilines, investigating their biodegradation and toxicity. Studies on the degradation pathways and toxicological effects of these compounds contribute to our understanding of their environmental behavior and potential risks (Wang, Poon, & Cai, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMFXJULNGEPOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C6H3)Cl2(NH2), C6H5Cl2N | |
Record name | 2,6-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044449 | |
Record name | 2,6-Dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Water or Solvent Wet Solid, COLOURLESS CRYSTALS. | |
Record name | Benzenamine, 2,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
at 0.7kPa: 97 °C | |
Record name | 2,6-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
>112 °C | |
Record name | 2,6-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: poor | |
Record name | 2,6-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 5.6 | |
Record name | 2,6-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
2,6-Dichloroaniline | |
CAS RN |
608-31-1 | |
Record name | 2,6-Dichloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dichlorobenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.237 | |
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Record name | 2,6-DICHLOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG3RW7NW6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,6-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
39 °C | |
Record name | 2,6-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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